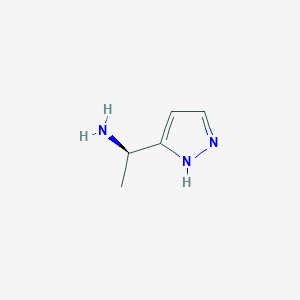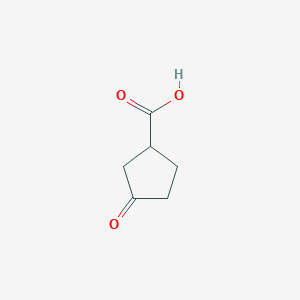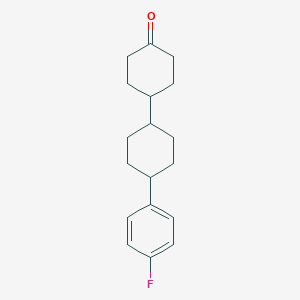
N-(3,4,5,6-Tetrahydro-2-pyridinyl)glycine
货号 B171422
CAS 编号:
13754-02-4
分子量: 156.18 g/mol
InChI 键: SBZPVJZUCUMSGL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(3,4,5,6-Tetrahydro-2-pyridinyl)glycine” is a chemical compound with the molecular formula C7H12N2O2 and a molecular weight of 156.18 . Its IUPAC name is (3,4,5,6-tetrahydro-2-pyridinylamino)acetic acid .
Molecular Structure Analysis
The InChI code for “N-(3,4,5,6-Tetrahydro-2-pyridinyl)glycine” is 1S/C7H12N2O2/c10-7(11)5-9-6-3-1-2-4-8-6/h3,8-9H,1-2,4-5H2,(H,10,11) . This indicates the presence of a pyridinylamino group attached to an acetic acid moiety .Physical And Chemical Properties Analysis
“N-(3,4,5,6-Tetrahydro-2-pyridinyl)glycine” is a solid at room temperature .科学研究应用
Application in Medicinal Chemistry
- Summary of the Application : “N-(3,4,5,6-Tetrahydro-2-pyridinyl)glycine” is a compound that has been used in the synthesis of various chemical structures . It’s often used in the field of medicinal chemistry for the development of new drugs .
- Methods of Application : The specific methods of application can vary depending on the desired chemical structure. Typically, this compound would be used as a building block in the synthesis of more complex molecules .
- Results or Outcomes : While the specific outcomes can vary greatly depending on the context, the use of “N-(3,4,5,6-Tetrahydro-2-pyridinyl)glycine” as a building block can lead to the creation of new compounds with potential therapeutic applications .
Application in Anti-Cancer Research
- Summary of the Application : This compound has been used in the design and synthesis of novel anti-cancer agents .
- Methods of Application : In one study, a series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group . The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .
- Results or Outcomes : All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0μM and 100μM against cancer cells . The proliferations of Hela, A549, HepG2, and MCF-7 cell lines were inhibited in a dose-dependent manner .
Application in Synthesis of Chemical Structures
- Summary of the Application : “N-(3,4,5,6-Tetrahydro-2-pyridinyl)glycine” is a compound that has been used in the synthesis of various chemical structures . It’s often used as a building block in the synthesis of more complex molecules .
- Methods of Application : The specific methods of application can vary depending on the desired chemical structure. Typically, this compound would be used as a building block in the synthesis of more complex molecules .
- Results or Outcomes : While the specific outcomes can vary greatly depending on the context, the use of “N-(3,4,5,6-Tetrahydro-2-pyridinyl)glycine” as a building block can lead to the creation of new compounds with potential therapeutic applications .
Application in Neuroprotective Agents
- Summary of the Application : This compound has been used in the design and synthesis of novel neuroprotective agents .
- Methods of Application : In one study, a series of novel 5-(4-pyridinyl)-1,2,4-triazole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group . The prevention of the fibrillization process was measured using light scattering and a ThT binding assay .
- Results or Outcomes : These compounds have been shown to slightly reduce the α-syn aggregation . This could potentially lead to the development of new treatments for neurodegenerative diseases like Parkinson’s .
Application in Synthesis of Imidazo[4,5-b]pyridines
- Summary of the Application : “N-(3,4,5,6-Tetrahydro-2-pyridinyl)glycine” is a compound that has been used in the synthesis of various imidazo[4,5-b]pyridines . These compounds have shown various biological activities and are known to play a crucial role in numerous disease conditions .
- Methods of Application : The specific methods of application can vary depending on the desired chemical structure. Typically, this compound would be used as a building block in the synthesis of more complex molecules .
- Results or Outcomes : While the specific outcomes can vary greatly depending on the context, the use of “N-(3,4,5,6-Tetrahydro-2-pyridinyl)glycine” as a building block can lead to the creation of new compounds with potential therapeutic applications .
Application in Parkinson’s Disease Research
- Summary of the Application : This compound has been used in the design and synthesis of novel neuroprotective agents . These agents are based on a 5-(4-pyridinyl)-1,2,4-triazole scaffold and have shown potential in Parkinson’s disease research .
- Methods of Application : In one study, a series of novel 5-(4-pyridinyl)-1,2,4-triazole derivatives were designed . The prevention of the fibrillization process was measured using light scattering and a ThT binding assay .
- Results or Outcomes : These compounds have been shown to slightly reduce the α-syn aggregation . This could potentially lead to the development of new treatments for neurodegenerative diseases like Parkinson’s .
安全和危害
属性
IUPAC Name |
2-(2,3,4,5-tetrahydropyridin-6-ylamino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c10-7(11)5-9-6-3-1-2-4-8-6/h1-5H2,(H,8,9)(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZPVJZUCUMSGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN=C(C1)NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4,5,6-Tetrahydro-2-pyridinyl)glycine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看
N,N,1-Trimethyl-1H-imidazol-4-amine
196304-08-2
Ethyl 4,5,7-trichloroquinoline-3-carboxylate
150258-21-2

![Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate](/img/structure/B171346.png)

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B171367.png)

![2-[(2-Chloropyridin-3-yl)amino]-2-methylpropanenitrile](/img/structure/B171379.png)




![1H-Pyrazolo[3,4-d]pyrimidin-6-amine, 3-bromo-4-(1-methylethoxy)-](/img/structure/B171399.png)



![6-Benzyl-2,4-dihydroxy-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one](/img/structure/B171417.png)